molecular formula C9H13N3O B13286526 3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

货号: B13286526
分子量: 179.22 g/mol
InChI 键: WOPBCXIYUHGIAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a bicyclic heterocyclic compound featuring a pyrido[3,4-d]pyrimidin-4-one core with an ethyl substituent at the 3-position. This scaffold is part of a broader class of pyridopyrimidinones, which are known for their structural versatility and pharmacological relevance, particularly as kinase inhibitors and epigenetic modulators .

属性

分子式

C9H13N3O

分子量

179.22 g/mol

IUPAC 名称

3-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C9H13N3O/c1-2-12-6-11-8-5-10-4-3-7(8)9(12)13/h6,10H,2-5H2,1H3

InChI 键

WOPBCXIYUHGIAN-UHFFFAOYSA-N

规范 SMILES

CCN1C=NC2=C(C1=O)CCNC2

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of a pyridine derivative with a suitable amine and a carbonyl compound under acidic or basic conditions to form the desired pyrido[3,4-d]pyrimidinone structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

化学反应分析

Types of Reactions

3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrido[3,4-d]pyrimidinones .

科学研究应用

3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research:

作用机制

The mechanism of action of 3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, gene expression, and metabolic processes .

相似化合物的比较

Comparison with Similar Compounds

The pyrido[3,4-d]pyrimidin-4-one core allows for diverse substitutions, enabling modulation of physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Substituent Position and Functional Group Variations

Compound Name Substituents Key Properties/Activities Reference
3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one Ethyl at C3 Hypothesized improved metabolic stability due to alkyl substitution; potential kinase modulation. -
8-methylpyrido[3,4-d]pyrimidin-4(3H)-one (42) Methyl at C8 Reduced steric hindrance; used as a precursor for further functionalization.
8-((benzylamino)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44a) Benzylaminomethyl at C8 Enhanced cellular permeability; demonstrated in KDM4/5 inhibition studies.
8-(4-(2-(4-(4-chlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl) derivative (53a) Complex C8 substituent Improved selectivity for histone demethylases (KDM4/5) with IC50 values < 100 nM.
7-benzyl-2-[4-(trifluoromethyl)phenyl] derivative () Benzyl at C7, CF3-phenyl at C2 Designed for enhanced binding to kinase active sites; potential antitumor activity.

Physicochemical Properties

  • Lipophilicity : Ethyl at C3 increases logP compared to methyl (42, logP ~1.2) but less than benzyl (44a, logP ~2.5) .
  • Solubility : Polar C8 substituents (e.g., carbaldehyde (43)) improve aqueous solubility, critical for oral bioavailability .
  • Stability : Ethyl groups may reduce oxidative metabolism compared to smaller alkyl chains, as seen in related piperidine-containing analogs .

Key Research Findings

Structure-Activity Relationships (SAR)

  • C8 Substitutions : Bulky, aromatic groups (e.g., benzyl, pyrazolyl) enhance target affinity by accessing hydrophobic pockets in demethylase active sites .
  • C3 Modifications : Alkyl groups (ethyl, methyl) balance lipophilicity and metabolic stability, critical for in vivo efficacy .
  • Hybrid Derivatives : Compounds like 50e (piperidinyl-ethyl-pyrazole) show synergistic effects in epigenetic and kinase modulation .

Pharmacokinetic Insights

  • Caco-2 Permeability : Derivatives with tertiary amines (e.g., 44g) exhibit Papp > 20 × 10⁻⁶ cm/s, indicating favorable intestinal absorption .
  • Metabolic Stability : Ethyl-substituted analogs are hypothesized to resist CYP450 oxidation better than methyl derivatives, based on studies of similar scaffolds .

常见问题

Basic: What are the recommended synthetic routes for 3-ethyl-pyrido[3,4-d]pyrimidin-4-one derivatives, and how can purity be optimized?

The synthesis of pyrido[3,4-d]pyrimidin-4-one derivatives typically involves cyclization reactions of substituted pyrimidine precursors. For example, structure-based optimization of similar compounds has utilized Fe(II)-binding motifs and conformationally constrained linkers to enhance stability . Key steps include:

  • Cyclization : Use of tert-butoxycarbonyl (Boc) protection for amine groups to direct regioselectivity .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography (silica gel) with gradients of ethyl acetate/hexane for intermediates. Purity ≥95% is achievable via recrystallization in ethanol/water mixtures .
  • Validation : LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify substitution patterns .

Basic: How should researchers characterize the structural conformation of 3-ethyl-pyrido[3,4-d]pyrimidin-4-one derivatives?

Characterization requires a multi-technique approach:

  • X-ray crystallography : Resolve the bicyclic core and ethyl substitution at position 3. For example, analogs with fused piperidine rings show distinct puckering angles affecting Fe(II)-binding in KDM inhibitors .
  • NMR spectroscopy : ¹H NMR distinguishes equatorial vs. axial protons in the saturated pyrido ring, while 2D NOESY confirms spatial proximity of substituents .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular formulas (e.g., C₁₃H₁₄N₂O₂ for the base structure) .

Advanced: What methodologies are used to assess the biological activity of this compound as a histone demethylase inhibitor?

Target engagement and cellular activity can be evaluated via:

  • Enzyme assays : Measure IC₅₀ against KDM4/5 subfamilies using α-ketoglutarate competition assays. Derivatives with 8-(1H-pyrazol-3-yl) substitutions show sub-micromolar potency .
  • Cellular permeability : Caco-2 assays to determine Papp values; lipophilic substituents (e.g., 4-phenylpiperidine) enhance membrane penetration .
  • Functional readouts : Western blotting for H3K9Me3/H3K4Me3 demethylation in cancer cell lines (e.g., HCT116). Dose-dependent reduction indicates on-target effects .

Advanced: How can computational modeling guide the optimization of 3-ethyl-pyrido[3,4-d]pyrimidin-4-one derivatives?

Structure-activity relationships (SAR) are refined using:

  • Molecular docking : Align compounds into KDM4A’s Fe(II)-binding site (PDB: 2VD7). Pyridopyrimidinone scaffolds show hydrogen bonding with Asn132 and hydrophobic interactions with Leu127 .
  • MD simulations : Assess stability of substituents (e.g., ethyl groups) in the substrate-binding pocket over 100-ns trajectories. Clustering analysis identifies dominant binding poses .
  • QSAR models : Correlate logP values (2.5–4.0) with cellular activity to balance solubility and permeability .

Advanced: How should researchers address contradictions in reported inhibitory potencies across studies?

Discrepancies may arise from assay conditions or compound batches. Mitigation strategies include:

  • Standardized assays : Use recombinant KDM4C (JMJD2C) with a FRET-based peptide substrate to ensure consistency .
  • Batch validation : Reanalyze purity via HPLC and confirm salt forms (e.g., hydrochloride vs. free base) impact solubility and activity .
  • Control compounds : Benchmark against known inhibitors (e.g., JIB-04) to calibrate potency claims .

Basic: What are the stability and storage conditions for this compound in laboratory settings?

  • Stability : The free base form is hygroscopic; store at −20°C under argon. Hydrochloride salts are more stable at 4°C for ≤6 months .
  • Decomposition indicators : Discoloration (yellowing) or precipitation in DMSO stock solutions suggests oxidation; revalidate via LC-MS before use .

Advanced: What strategies improve selectivity for KDM4/5 over other histone demethylases?

  • Substitution at C8 : Bulky groups (e.g., pyrazole) reduce off-target effects on KDM6A by steric hindrance .
  • Metal chelation studies : ITC (isothermal titration calorimetry) confirms Fe(II) binding affinity; selectivity ratios >100-fold are achievable with optimized ligands .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。